Pharmacodynamic Half-Life: Bornaprolol vs. Propranolol, Betaxolol, and Nadolol
In a double-blind, placebo-controlled crossover study in healthy volunteers (n=6), bornaprolol's reduction of exercise-induced tachycardia was statistically significant up to 48 h post-dose, yielding a calculated pharmacodynamic half-life of 63–86 h [1]. By contrast, propranolol's pharmacodynamic half-life is approximately 12 h [2]; betaxolol's plasma elimination half-life is 14–22 h with a correspondingly shorter duration of effect [3]; and nadolol's plasma half-life is 14–24 h [4]. Bornaprolol therefore provides approximately 3-fold longer functional β-blockade than the longest-duration conventional agents.
| Evidence Dimension | Pharmacodynamic half-life (PD t½) for reduction of exercise-induced tachycardia |
|---|---|
| Target Compound Data | 63–86 hours (bornaprolol, oral 120–480 mg) |
| Comparator Or Baseline | Propranolol: ≈12 h pharmacodynamic duration; Betaxolol: 14–22 h elimination t½; Nadolol: 14–24 h elimination t½ |
| Quantified Difference | Bornaprolol PD t½ is approximately 3–7× longer than comparators based on elimination half-life; approximately 3× longer than betaxolol's and nadolol's plasma half-life values |
| Conditions | Healthy male volunteers; exercise testing on bicycle ergometer; oral single-dose administration |
Why This Matters
For experimental protocols requiring sustained β-adrenoceptor blockade without repeated dosing or continuous infusion, bornaprolol's pharmacodynamic half-life offers a unique practical advantage over every clinically available comparator.
- [1] Thuillez C, Richer C, Giudicelli JF, et al. β-Adrenoceptor blocking effects and plasma levels of bornaprolol and propranolol in man. European Journal of Clinical Pharmacology. 1985;29:405-411. doi:10.1007/BF00613453. PMID: 3912184. View Source
- [2] McDevitt DG, Shand DG. Plasma concentrations and the time-course of beta blockade due to propranolol. Clinical Pharmacology & Therapeutics. 1975;18(6):708-713. doi:10.1002/cpt1975186708. View Source
- [3] Giudicelli JF, Chauvin M, Thuillez C, Richer C, Bianchetti G, Gomeni R, Morselli PL. Beta-adrenoceptor blocking effects and pharmacokinetics of betaxolol (SL 75212) in man. British Journal of Clinical Pharmacology. 1980;10(1):41-49. doi:10.1111/j.1365-2125.1980.tb00500.x. View Source
- [4] Heel RC, Brogden RN, Pakes GE, Speight TM, Avery GS. Nadolol: a review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris. Drugs. 1980;20(1):1-23. doi:10.2165/00003495-198020010-00001. View Source
